Meglumine iozomate

Description

Meglumine Antimoniate is a pentavalent antimonial compound used as a first-line treatment for cutaneous and visceral leishmaniasis. It functions by inhibiting parasitic energy metabolism and macromolecular biosynthesis . Administered via intramuscular or intravenous routes, it is particularly effective against Leishmania species prevalent in regions like South Asia and South America.

Properties

CAS No. |

30804-68-3 |

|---|---|

Molecular Formula |

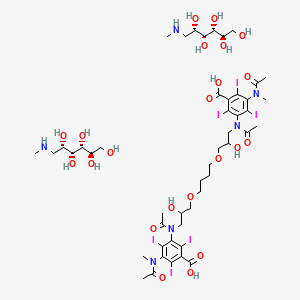

C48H74I6N6O22 |

Molecular Weight |

1848.6 g/mol |

IUPAC Name |

3-[acetyl-[3-[4-[3-[N-acetyl-3-[acetyl(methyl)amino]-5-carboxy-2,4,6-triiodoanilino]-2-hydroxypropoxy]butoxy]-2-hydroxypropyl]amino]-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C34H40I6N4O12.2C7H17NO5/c1-15(45)41(5)29-23(35)21(33(51)52)25(37)31(27(29)39)43(17(3)47)11-19(49)13-55-9-7-8-10-56-14-20(50)12-44(18(4)48)32-26(38)22(34(53)54)24(36)30(28(32)40)42(6)16(2)46;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h19-20,49-50H,7-14H2,1-6H3,(H,51,52)(H,53,54);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |

InChI Key |

RQVJUKNPXQUCKQ-VRWDCWMNSA-N |

SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Synonyms |

dimer Bjoerk meglumine iozomate Ph DZ 59B |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Stibogluconate

Structural Similarity: Both Meglumine Antimoniate and Sodium Stibogluconate are pentavalent antimonials.

Functional Differences:

- Efficacy: Sodium Stibogluconate has shown lower oral bioavailability compared to Meglumine Antimoniate. However, when encapsulated in phosphatidylcholine-stearylamine liposomes, Sodium Stibogluconate reduced parasite burden by 97% in murine models, surpassing Meglumine Antimoniate’s standalone efficacy .

- Toxicity: Sodium Stibogluconate exhibits higher nephrotoxicity rates, while Meglumine Antimoniate is more associated with pancreatitis .

| Parameter | Meglumine Antimoniate | Sodium Stibogluconate |

|---|---|---|

| Bioavailability (oral) | Low | Very Low |

| Primary Toxicity | Pancreatitis | Nephrotoxicity |

| Cure Rate (Cutaneous) | 60–85% | 50–75% |

| Source |

β-Cyclodextrin (β-CD) Complexes

Mechanistic Enhancement: Meglumine Antimoniate complexed with β-CD demonstrated 2.5-fold higher oral bioavailability in murine models compared to the uncomplexed form. This formulation also improved potency against Leishmania amastigotes by enhancing macrophage uptake .

Comparison with Free Compound:

- Parasite Burden Reduction: β-CD-Meglumine Antimoniate achieved 90% parasite clearance vs. 70% with the free compound .

- Dosage Requirements: Therapeutic concentrations were reduced by 40% in the complexed form, minimizing toxicity risks .

Comparison with Functionally Similar Compounds

Combination Therapy: Meglumine Antimoniate + CO₂ Fractional Laser

Synergistic Efficacy: A clinical trial compared standalone Meglumine Antimoniate (20 mg/kg/day for 28 days) with a combination of the drug and CO₂ fractional laser therapy in 60 patients with cutaneous leishmaniasis:

- Cure Rates: 60% (Meglumine alone) vs. 86.7% (combination therapy) .

- Adverse Events: Combination therapy reduced ulceration and scarring by 30% compared to monotherapy .

| Therapy | Cure Rate | Time to Healing | Side Effects |

|---|---|---|---|

| Meglumine Antimoniate | 60% | 6–8 weeks | Moderate pain, fever |

| Meglumine + CO₂ Laser | 86.7% | 4–5 weeks | Mild erythema |

| Source |

Non-Antimonial Alternatives: Miltefosine

Functional Similarity: Miltefosine, an oral phosphocholine analog, is used in regions with antimonial resistance.

Key Comparisons:

- Administration: Oral (Miltefosine) vs. injectable (Meglumine Antimoniate).

- Resistance Rates: Meglumine Antimoniate faces 10–15% treatment failure in endemic areas, while Miltefosine resistance remains below 5% .

Emerging Formulations and Hybrid Systems

Liposomal Encapsulation

Meglumine Antimoniate-Liposome Hybrids:

Q & A

How can researchers design reproducible experiments for synthesizing Meglumine iozomate?

Methodological Answer:

- Step 1: Follow standardized synthetic protocols from peer-reviewed literature, ensuring reagents, catalysts, and reaction conditions (temperature, pH, solvent systems) are explicitly documented .

- Step 2: Characterize intermediates and final products using validated analytical techniques (e.g., HPLC, NMR, mass spectrometry). For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .

- Step 3: Include negative controls (e.g., reactions without catalysts) and replicate experiments to confirm consistency. Report deviations and anomalies in supplementary materials .

What advanced strategies resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

- Step 1: Conduct a systematic review to identify confounding variables (e.g., dosing regimens, animal models, analytical methods). Use tools like PRISMA guidelines to ensure transparency .

- Step 2: Perform meta-analyses to quantify heterogeneity (e.g., I² statistic). Stratify data by study design (e.g., cohort vs. case-control) to assess bias .

- Step 3: Validate findings via in vitro/in vivo correlation (IVIVC) studies, focusing on bioavailability parameters (e.g., Cmax, AUC) under controlled conditions .

How should researchers optimize experimental protocols for evaluating this compound’s mechanism of action?

Methodological Answer:

- Step 1: Use multi-omics approaches (transcriptomics, proteomics) to map molecular targets. Validate hypotheses with siRNA knockdown or CRISPR-Cas9 models .

- Step 2: Employ dose-response assays (e.g., IC₅₀, EC₅₀) with appropriate statistical models (e.g., nonlinear regression). Include positive/negative controls (e.g., known inhibitors) .

- Step 3: Cross-reference results with existing databases (e.g., ChEMBL, PubChem) to identify structural analogs or conflicting data .

What methodologies ensure accurate quantification of this compound in complex biological matrices?

Methodological Answer:

- Step 1: Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Step 2: Perform stability tests (e.g., freeze-thaw, long-term storage) and document recovery rates (≥80%) and limits of detection (LOD) .

- Step 3: Publish raw chromatograms and calibration curves in supplementary materials to enable cross-lab verification .

How can researchers address discrepancies in toxicity profiles of this compound reported in preclinical studies?

Methodological Answer:

- Step 1: Re-evaluate study designs for species-specific differences (e.g., metabolic pathways in rodents vs. primates) .

- Step 2: Apply toxicogenomics to identify gene expression signatures linked to adverse effects. Compare with historical data from ToxCast .

- Step 3: Conduct dose-range-finding studies using OECD guidelines, emphasizing histopathology and clinical chemistry endpoints .

What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer:

- Step 1: Use the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .

- Step 2: Apply machine learning algorithms (e.g., random forest) to predict optimal drug ratios and minimize off-target effects .

- Step 3: Share code and datasets via repositories like GitHub or Zenodo to promote reproducibility .

How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

Methodological Answer:

- Step 1: Use Boolean search operators in PubMed/Scopus (e.g., "this compound AND (pharmacokinetics OR efficacy)") to filter high-impact studies .

- Step 2: Create a evidence gap map (EGM) categorizing studies by disease area, study type, and outcomes (e.g., efficacy, safety, mechanisms) .

- Step 3: Prioritize understudied areas (e.g., pediatric dosing, long-term safety) for future grant proposals .

What are best practices for reporting crystallographic data of this compound derivatives?

Methodological Answer:

- Step 1: Deposit CIF files in the Cambridge Structural Database (CSD) and include refinement parameters (e.g., R-factor, residual density) .

- Step 2: Use Mercury software to generate publication-ready figures, highlighting hydrogen bonding and π-π interactions .

- Step 3: Cross-validate crystallographic data with spectroscopic results (e.g., IR, Raman) to confirm molecular conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.